Butyl glycidyl ether

Catalog No.
S567428
CAS No.
2426-08-6
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl glycidyl ether

CAS Number

2426-08-6

Product Name

Butyl glycidyl ether

IUPAC Name

2-(butoxymethyl)oxirane

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3

InChI Key

YSUQLAYJZDEMOT-UHFFFAOYSA-N

SMILES

CCCCOCC1CO1

solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.15 M
In water, 20,000 mg/L at °C
Solubility in water, g/100ml at 20 °C: 2
2%

Synonyms

1-n-butoxy-2,3-epoxypropane, n-butyl glycidyl ether

Canonical SMILES

CCCCOCC1CO1

The exact mass of the compound Butyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 72° f (ntp, 1992)0.15 min water, 20,000 mg/l at °csolubility in water, g/100ml at 20 °c: 22%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83413. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl glycidyl ether (BGE) is a monofunctional aliphatic reactive diluent widely used to reduce the viscosity of epoxy resin systems. Its chemical structure, featuring a flexible butyl group and a single epoxy ring, allows it to decrease the viscosity of high-molecular-weight resins like Bisphenol-A diglycidyl ether (DGEBA), thereby improving handling, wetting of substrates, and filler loading capacity. Unlike non-reactive diluents, BGE covalently bonds into the polymer matrix during the curing process, which helps to mitigate the significant loss of mechanical and thermal properties often associated with simple dilution.

Substituting Butyl Glycidyl Ether (BGE) with other reactive diluents requires careful consideration, as alternatives introduce significant trade-offs in performance and processability. Aromatic diluents like Phenyl Glycidyl Ether (PGE) or Cresyl Glycidyl Ether (CGE) are less effective at viscosity reduction and can increase brittleness and reduce chemical resistance compared to aliphatic BGE. While other aliphatic diluents like C12-C14 alkyl glycidyl ether are common, BGE offers a distinct balance of high dilution efficiency and minimal impact on cured properties due to its specific chain length. Using difunctional diluents, such as butanediol diglycidyl ether, may reduce viscosity less effectively and alter the crosslink density differently, impacting the final material's flexibility and thermal characteristics. Therefore, selecting a diluent is a procurement decision that directly dictates the final product's mechanical strength, thermal stability, and handling properties.

High-Efficiency Viscosity Reduction for Improved Processability

Butyl glycidyl ether (BGE) demonstrates exceptional efficiency in reducing the viscosity of standard epoxy resins, a critical factor for processability in applications like coatings, casting, and composites. Adding just 20 wt% of BGE to a DGEBA/MDA epoxy system can decrease the prepolymer viscosity by approximately 97% at room temperature. A Japanese patent highlights that an addition of only about 10 wt% BGE is sufficient to lower the viscosity of a standard bisphenol-A epoxy resin to 1000 mPa·s, a common workability target. This level of reduction is a key performance indicator for formulators needing to achieve low-viscosity systems for high filler loading or solvent-free formulations.

Evidence DimensionViscosity Reduction
Target Compound Data97% viscosity reduction with 20 wt% BGE added to a DGEBA/MDA epoxy system.
Comparator Or BaselineUnmodified DGEBA/MDA epoxy system.
Quantified DifferenceA 97% reduction from the baseline viscosity.
ConditionsCommercial-grade DGEBA epoxy with methylene dianiline (MDA) curative, measured at room temperature.

This enables the formulation of high-solids, low-VOC coatings and allows for better impregnation and wetting in composite and electronic encapsulation applications.

Controlled Reduction of Glass Transition Temperature (Tg) for Toughening

As a monofunctional diluent, BGE reduces the cross-link density of the cured epoxy network, which predictably lowers the glass transition temperature (Tg) and increases flexibility. In a DGEBF/DETD epoxy system, increasing BGE content leads to a systematic decrease in Tg, which correlates with enhanced mechanical properties at cryogenic temperatures. A separate study on a DGEBA/MDA system showed that adding 20 wt% BGE resulted in a moderate Tg reduction of 5% to 11%, depending on the measurement technique. This controlled trade-off is crucial for applications requiring improved toughness and impact resistance where a modest reduction in thermal performance is acceptable.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data5-11% reduction in Tg with 20 wt% BGE.
Comparator Or BaselineUnmodified DGEBA/MDA epoxy system.
Quantified DifferenceA moderate, concentration-dependent decrease in Tg.
ConditionsCured DGEBA/MDA and DGEBF/DETD epoxy systems, measured by DSC or DMA.

This allows for the formulation of toughened adhesives, flexible potting compounds, and composites with improved impact resistance, where brittleness is a primary failure mode.

Precursor for Low-Tg Polyethers in Advanced Electrolyte Systems

Beyond its role as a diluent, butyl glycidyl ether is a valuable monomer for synthesizing functional polymers, particularly for solid polymer electrolytes. Poly(n-butyl glycidyl ether) (PnBGE) exhibits one of the lowest glass transition temperatures (Tg) among poly(glycidyl ether)s, around -78 to -80 °C. This extremely low Tg is a critical attribute for achieving high segmental mobility in the polymer backbone, which facilitates ion transport. Its Tg is comparable to that of poly(allyl glycidyl ether) (PAGE), another leading candidate for polymer electrolytes, but offers a different side-chain chemistry (saturated alkyl vs. allyl) for formulators exploring structure-property relationships in ion conduction.

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataTg ≈ -78 to -80 °C for Poly(n-butyl glycidyl ether).
Comparator Or BaselinePoly(allyl glycidyl ether) with a similar Tg.
Quantified DifferenceComparable ultra-low Tg, indicating high potential for chain mobility.
ConditionsAnionic ring-opening polymerization of the respective glycidyl ether monomers.

This makes BGE a strategic precursor for researchers and manufacturers developing next-generation solid-state batteries and ion-conductive materials where low-temperature performance is critical.

Formulating High-Solids, Low-VOC Protective Coatings and Floorings

BGE's high efficiency in viscosity reduction allows for the formulation of epoxy coatings with higher solids content and reduced or eliminated volatile organic compounds (VOCs). This is critical for meeting environmental regulations while maintaining the processability required for industrial flooring, tank linings, and protective coating applications where excellent flow and leveling are necessary.

Developing Toughened Adhesives and Flexible Potting Compounds

The incorporation of BGE into an epoxy formulation provides a controlled method for increasing flexibility and impact resistance. This makes it a preferred choice for structural adhesives that must withstand vibration or peel forces, as well as for electronic potting and encapsulation where the cured material must protect delicate components from mechanical shock and thermal cycling stress.

Synthesizing Advanced Monomers for Solid-State Battery Electrolytes

As a monomer, BGE is a key building block for producing poly(n-butyl glycidyl ether), a polymer with an exceptionally low glass transition temperature. This property is highly desirable for creating solid polymer electrolytes with high ionic conductivity at ambient and sub-ambient temperatures, positioning BGE as a critical precursor for R&D in next-generation energy storage.

Physical Description

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164°F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an irritating odor.

Color/Form

Clear, colorless liquid

XLogP3

1

Boiling Point

327 °F at 760 mm Hg (NTP, 1992)
165.0 °C
164 °C
327°F

Flash Point

130 °F (NTP, 1992)
54 °C (closed cup)
54 °C c.c.
130°F

Vapor Density

3.78 at 25 °C (Air = 1)
Relative vapor density (air = 1): 3.78

Density

0.91 (USCG, 1999)
0.908 g/cu cm at 25 °C
Relative density (water = 1): 0.91
0.91

LogP

0.63 (LogP)
log Kow = 0.63
0.63

Odor

Irritating odo

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.2 mm Hg at 77 °F (NTP, 1992)
3.20 mmHg
3.2 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.43
3.2 mmHg at 77°F
(77°F): 3 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2426-08-6
25610-58-6

Wikipedia

Butyl glycidyl ether

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by the condensation of n-butyl alcohol and epichlorohydrin with subsequent dehydrochlorination with caustic to form the epoxy ring.

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Wholesale and retail trade
Oxirane, 2-(butoxymethyl)-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

NIOSH Method S81. Analyte: n-butyl glycidyl ether. Matrix: Air. Procedure: Gas chromatography/Flame ionization detector. Method Evaluation: Method was validated over the range of 133 to 542 mg/cu m using a 10-l sample. Precision (CVt): 0.074. Applicability: Under the conditions of sample size (10-1) the useful range is 30 to 810 mg/cu m.
Determination of n-butyl glycidyl ether in air using gas chromatographic analysis.
Solid sorbent sampling and chromatographic determination of glycidyl ethers in air.
Method: NIOSH 1616, Issue 1; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.
Method: OSHA 7; Procedure: Gas chromatography with flame ionization detector; Analyte: n-butyl glycidyl ether; Matrix: air; Detection Limit: not provided.

Storage Conditions

Fireproof. Separated from strong oxidants, strong bases, strong acids. Cool. Keep in the dark.

Dates

Last modified: 08-15-2023

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